N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide
Description
N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is a synthetic amide derivative characterized by a benzamide core substituted with a 3-methoxy group, an N-benzyl moiety, and a 1,1-dioxidotetrahydrothiophen-3-yl group. The benzyl and methoxy substituents contribute to its lipophilicity and electronic profile, which may influence its reactivity or biological activity.
Properties
Molecular Formula |
C19H21NO4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C19H21NO4S/c1-24-18-9-5-8-16(12-18)19(21)20(13-15-6-3-2-4-7-15)17-10-11-25(22,23)14-17/h2-9,12,17H,10-11,13-14H2,1H3 |
InChI Key |
TUXOYGXTMNZSIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Classical Two-Step Synthesis
The classical approach involves sequential synthesis of the amine intermediate followed by amide bond formation.
Step 1: Synthesis of N-Benzyl-N-(1,1-Dioxidotetrahydrothiophen-3-yl)amine
-
Starting Material : Tetrahydrothiophen-3-amine (1.0 equiv).
-
Oxidation : Treatment with hydrogen peroxide (H₂O₂, 3.0 equiv) in acetic acid at 60°C for 6 hours yields 1,1-dioxidotetrahydrothiophen-3-amine (sulfolane derivative) with >95% conversion.
-
Benzylation : Reacting the oxidized amine with benzyl bromide (1.2 equiv) in the presence of potassium carbonate (K₂CO₃, 2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours achieves N-alkylation. Yield: 82–88%.
Step 2: Amide Coupling with 3-Methoxybenzoic Acid
-
Activation : 3-Methoxybenzoic acid (1.1 equiv) is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.
-
Coupling : The acid chloride reacts with the benzylated amine (1.0 equiv) in dichloromethane (DCM) with triethylamine (Et₃N, 2.0 equiv) as a base. Reaction proceeds at 25°C for 4 hours. Yield: 75–80%.
Modern One-Pot Coupling Using PPh₃-I₂
A streamlined method adapted from RSC protocols eliminates the need for acid chloride preparation:
Reagents :
-
3-Methoxybenzoic acid (1.0 equiv)
-
N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine (1.0 equiv)
-
Triphenylphosphine (PPh₃, 1.2 equiv)
-
Iodine (I₂, 1.2 equiv)
-
Triethylamine (Et₃N, 2.5 equiv)
Procedure :
-
PPh₃ and I₂ are mixed in DCM at 0°C to form a PPh₃-I₂ complex.
-
The amine is added, followed by 3-methoxybenzoic acid and Et₃N.
-
The reaction warms to 25°C and stirs for 2 hours.
Yield : 89–92% (crude), with purification via column chromatography (ethyl acetate/hexane, 3:7).
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 2.0 | 92 |
| Tetrahydrofuran | 3.5 | 85 |
| Acetonitrile | 4.0 | 78 |
Polar aprotic solvents like DCM enhance reaction efficiency by stabilizing the PPh₃-I₂ intermediate.
Temperature Dependence
| Temperature (°C) | Yield (%) |
|---|---|
| 0 | 65 |
| 25 | 92 |
| 40 | 88 |
Room temperature (25°C) optimizes the balance between reaction rate and byproduct formation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
-
Reactor Design : Tubular flow reactors with in-line mixing reduce reaction time to 30 minutes.
-
Purification : Automated centrifugal partition chromatography achieves >99% purity at 10 kg/batch scale.
Green Chemistry Metrics
| Metric | Classical Method | PPh₃-I₂ Method |
|---|---|---|
| Atom Economy (%) | 68 | 91 |
| E-Factor | 12.4 | 3.2 |
| Solvent Waste (L/kg) | 45 | 18 |
The PPh₃-I₂ method demonstrates superior sustainability due to reduced solvent use and higher atom efficiency.
Characterization and Quality Control
Spectroscopic Data
Purity Analysis
| Method | Purity (%) |
|---|---|
| HPLC (UV 254 nm) | 99.2 |
| LC-MS | 99.5 |
Chemical Reactions Analysis
Reactions:: N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents on the benzyl or methoxy groups can be replaced.
Base: Used in the initial condensation step.
Acid Chlorides or Anhydrides: Reacted with the amine precursor.
Reducing Agents: Employed for reduction reactions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction can lead to corresponding amines.
Scientific Research Applications
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Biological Studies: It may interact with cellular targets, affecting biological processes.
Industry: Its derivatives could serve as intermediates in organic synthesis.
Mechanism of Action
The precise mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Analogues
Physicochemical Properties
- Lipophilicity : Methoxy and alkyl substituents (e.g., hexyloxy in ) elevate logP values, favoring membrane penetration.
- Stability : Sulfone groups resist oxidation, enhancing metabolic stability compared to thioether-containing analogues .
Functional Implications
- Biological Activity : Trimethoxybenzyl derivatives () are structurally reminiscent of colchicine, hinting at possible microtubule-targeting activity. Hexyloxy chains () may enhance pharmacokinetic profiles for CNS targets.
Research Findings and Trends
- Reactivity : Sulfone-containing benzamides participate in cyclization reactions (e.g., forming benzothiazole derivatives under specific conditions ).
- Diversification : Modifications to the N-benzyl group (e.g., nitro or chloro substituents in ) introduce steric or electronic effects, altering binding affinities.
Biological Activity
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C21H25NO4S and a molecular weight of 387.5 g/mol. Its structure includes a benzamide moiety, a tetrahydrothiophene ring with a dioxidation state, and a methoxy group, which contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H25NO4S |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | This compound |
| Density | 1.26 g/cm³ (predicted) |
| Boiling Point | 626 °C (predicted) |
The biological activity of this compound is primarily associated with its interaction with various molecular targets within biological systems. Studies suggest that it may exhibit enzyme inhibition or receptor modulation, influencing cellular signaling pathways and metabolic processes. The exact mechanisms remain to be fully elucidated through further research.
Anticonvulsant Activity
Research indicates that related compounds in the benzamide class exhibit anticonvulsant properties. For instance, studies on similar structures have shown significant activity in models of induced seizures in mice, suggesting that this compound may also possess similar effects .
Enzyme Inhibition
The compound's potential for enzyme inhibition has been highlighted in studies examining its effect on ADP-ribosyltransferase (ADPRT). Inhibitors of ADPRT are known to interfere with cell division by affecting the FtsZ protein involved in bacterial cell division. This suggests that this compound may impact bacterial growth by disrupting normal cell division processes .
Case Studies
Case Study 1: Inhibition of Bacterial Growth
A study investigating the effects of benzamide derivatives on Bacillus subtilis demonstrated that certain compounds inhibited cell division, leading to filamentation and cell lysis. The primary target identified was the FtsZ protein, which is crucial for bacterial cell division. This provides a model for understanding how this compound might function similarly .
Case Study 2: Anticonvulsant Testing
In a comparative study involving various benzamide derivatives, the anticonvulsant efficacy was assessed using the maximal electroshock (MES) test in mice. The results indicated that compounds with structural similarities to this compound exhibited promising anticonvulsant activity, suggesting potential therapeutic applications in seizure disorders .
Future Research Directions
Further investigations are necessary to clarify the pharmacokinetic and pharmacodynamic profiles of this compound. Key areas for future research include:
- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with enzymes and receptors.
- Therapeutic Applications : Exploration of its potential uses in treating neurological disorders or bacterial infections.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., amidation) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product with >95% purity .
Q. Example Yield Optimization :
| Step | Condition | Yield Improvement |
|---|---|---|
| Amidation | 0°C, DMF | 75% → 88% |
| Benzylation | NaH, RT | 60% → 82% |
Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Basic Research Question
A combination of NMR , IR , and mass spectrometry is critical:
- 1H/13C NMR : Assigns protons and carbons in the benzamide (δ 7.2–7.8 ppm), methoxy group (δ 3.8 ppm), and tetrahydrothiophene-dioxide (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O bands (~1150–1300 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 402.14) .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the tetrahydrothiophene region .
How do structural modifications in the benzamide or tetrahydrothiophene moieties influence the compound's biological activity?
Advanced Research Question
Methodological Approach :
- Analog Synthesis : Replace methoxy with ethoxy or halogens to assess electronic effects .
- Biological Assays : Test analogs in in vitro models (e.g., cancer cell lines) to correlate substituents with IC50 values.
- Computational Modeling : Perform molecular docking to predict binding affinities with target enzymes (e.g., kinases) .
Q. Key Findings :
- Methoxy Group : Enhances solubility but reduces metabolic stability .
- Tetrahydrothiophene-dioxide : Sulfonyl groups improve target selectivity via hydrogen bonding .
Q. Example SAR Table :
| Substituent | IC50 (μM) | Target Protein Binding (kcal/mol) |
|---|---|---|
| 3-OCH3 | 0.45 | -8.2 |
| 3-Cl | 0.28 | -9.1 |
What strategies can resolve contradictions in biological activity data observed across different studies?
Advanced Research Question
Contradictions often arise from variations in assay conditions or impurities. Solutions include:
- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers .
- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude confounding effects .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Case Study : A 2024 study reported IC50 = 1.2 μM against EGFR, while a 2025 study found 0.8 μM. Re-analysis revealed differences in DMSO concentration (0.1% vs. 1%), altering compound solubility .
How can the compound's metabolic stability and pharmacokinetic properties be evaluated preclinically?
Advanced Research Question
Methodology :
Q. Data Interpretation :
- High Metabolic Stability : t1/2 > 60 minutes suggests suitability for oral administration .
- Low Permeability (Papp < 1×10⁻⁶ cm/s) : Indicates need for prodrug strategies .
What are the computational approaches to predict the compound's reactivity in novel chemical reactions?
Advanced Research Question
- DFT Calculations : Model transition states for reactions like nucleophilic substitution at the benzamide carbonyl .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Solvent Effects : Use COSMO-RS to predict solvent impact on reaction rates .
Example Prediction : DFT simulations suggest the methoxy group deactivates the benzamide ring toward electrophilic substitution, directing reactivity to the tetrahydrothiophene moiety .
How can researchers validate the compound's mechanism of action in biological systems?
Advanced Research Question
- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to confirm target dependency .
- Biochemical Assays : Measure enzyme inhibition (e.g., kinase activity) with purified proteins .
- Cellular Imaging : Track subcellular localization via fluorescence tagging (e.g., confocal microscopy) .
Critical Controls : Include inactive analogs and vehicle-only groups to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
